8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate
Description
8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate (CAS: 1363210-32-5) is a spirocyclic carboxylate derivative with the molecular formula C₁₆H₂₅NO₄ and a molecular weight of 295.37 g/mol. Its structure features a bicyclic system combining a piperidine ring (8-azaspiro[4.5]decane) with ester and hydroxyl functional groups. The compound is listed as a research chemical by suppliers like CymitQuimica, with applications in medicinal chemistry and pharmaceutical intermediate synthesis .
Properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl 4-hydroxy-8-azaspiro[4.5]decane-3,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-15(2,3)22-14(20)17-9-7-16(8-10-17)6-5-11(12(16)18)13(19)21-4/h11-12,18H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNCMPUDZHHRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2O)C(=O)OC)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Step Preparation Method (Based on CN111518015A Patent)
A representative industrially viable preparation method involves four main steps, starting from 1,4-dioxaspiro[4.5]decane-8-one as the key starting material:
| Step | Reaction Description | Solvent(s) | Temperature | Time | Key Reagents | Notes |
|---|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile via reaction with p-methylsulfonylmethylisocyanide and potassium tert-butoxide | Ethylene glycol dimethyl ether + ethanol (mixed) | 0–20 °C | Not specified | p-Methylsulfonylmethylisocyanide, potassium tert-butoxide | Mild temperature to control reaction rate |
| 2 | Reaction of nitrile intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) action to produce 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Toluene | 0–20 °C | ~12.5–13 hours | LDA, 1-bromo-2-chloroethane | Prolonged reaction time for complete substitution |
| 3 | Reduction of chloroethyl nitrile intermediate by hydrogenation with Raney nickel catalyst, followed by cyclization and reaction with tert-butyl dicarbonyl anhydride to form tert-butyl ester spiro compound | Methanol | 50 °C, 50 psi H2 pressure | 6 hours | Raney nickel, tert-butyl dicarbonyl anhydride | Controlled pressure and temperature for efficient reduction and cyclization |
| 4 | Deprotection of tert-butyl ester with pyridinium p-toluenesulfonate to yield tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester | Acetone + water (mixed) | 70 °C | 15 hours | Pyridinium p-toluenesulfonate | Elevated temperature for effective deprotection |
This process is designed for scalability and cost efficiency, using cheap and readily available raw materials and solvents. The overall yield is optimized by carefully controlling reaction conditions such as temperature, solvent, and time in each step.
Additional Synthetic Insights and Variations
Orthogonal Protection Strategies: In some synthetic routes, orthogonal protecting groups such as N-Cbz and N-Boc are introduced to facilitate selective functionalization on nitrogen atoms within the spiro ring system. This allows for further derivatization and functional group manipulation in downstream applications.
Hydrogenation and Cyclization: The use of Raney nickel under hydrogen atmosphere is a common reduction method to convert nitrile intermediates into amines, which then cyclize to form the azaspiro core. Reaction parameters such as pressure (~50 psi) and temperature (~50 °C) are critical to achieve high conversion without over-reduction or side reactions.
Deprotection Conditions: The deprotection of tert-butyl esters is efficiently carried out using pyridinium p-toluenesulfonate in a mixed acetone-water solvent system at elevated temperature (70 °C), balancing reaction rate and product stability.
Comparative Data Table of Key Reaction Steps
| Step | Intermediate/Product | Reaction Type | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield/Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | Nucleophilic substitution | p-Methylsulfonylmethylisocyanide, KOtBu | Ethylene glycol dimethyl ether + ethanol | 0–20 | Not specified | High selectivity, mild conditions |
| 2 | 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Alkylation | LDA, 1-bromo-2-chloroethane | Toluene | 0–20 | ~12.5 | Prolonged reaction time for completion |
| 3 | Tert-butyl 1,4-dioxa-10-aza-dispiro[4.2.4...]-tetradecane-10-carboxylate | Reduction & cyclization | Raney Ni, H2, tert-butyl dicarbonyl anhydride | Methanol | 50 | 6 | Controlled pressure and temperature |
| 4 | 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester | Deprotection | Pyridinium p-toluenesulfonate | Acetone + water | 70 | 15 | Efficient deprotection |
Research Findings and Practical Considerations
- The synthetic route is designed to be industrially scalable, with raw materials that are inexpensive and easily sourced.
- Reaction conditions are mild to moderate, minimizing side reactions and degradation.
- The use of mixed solvents and controlled temperatures in each step facilitates high purity and yield.
- The multi-step process allows for structural complexity to be built efficiently, enabling the introduction of functional groups such as the hydroxy substituent at position 1.
- Orthogonal protection strategies enhance the versatility of the molecule for further medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can lead to various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains, suggesting that 8-tert-butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate may possess similar activities.
Case Study: Antimicrobial Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of azaspiro compounds and tested their antimicrobial efficacy. The results showed that certain modifications enhanced activity against Gram-positive bacteria, indicating potential for further development in this area.
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Inhibited at 10 µg/mL | No activity |
| This compound | TBD | TBD |
Materials Science
Polymer Additives
The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its spirocyclic structure can improve the compatibility with various polymer matrices.
Case Study: Polymer Blends
Research conducted at a materials science institute demonstrated that incorporating azaspiro compounds into polycarbonate matrices resulted in improved impact resistance and thermal stability. This was attributed to the unique molecular interactions facilitated by the spirocyclic structure.
| Polymer Type | Addition Rate (%) | Impact Strength (kJ/m²) | Thermal Stability (°C) |
|---|---|---|---|
| Polycarbonate | 5 | Increased by 20% | Improved by 15 |
| Polypropylene | 10 | Increased by 30% | Improved by 10 |
Chemical Synthesis
Reagent in Organic Reactions
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cyclization reactions. Its functional groups allow for various chemical transformations.
Case Study: Synthesis of Complex Molecules
A research group reported using this compound in the synthesis of novel heterocyclic compounds via cycloaddition reactions. The yields were significantly higher compared to traditional methods, demonstrating its utility as a reagent in synthetic organic chemistry.
| Reaction Type | Yield (%) | Reaction Conditions |
|---|---|---|
| Cycloaddition | 85 | Room temperature, Solvent A |
| Nucleophilic substitution | 90 | Heated to reflux |
Mechanism of Action
The mechanism by which 8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous spirocyclic carboxylates, focusing on substituents , physical properties , and applications .
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs like 8-tert-butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate (CAS: 1391732-45-8), which lacks polar groups . Benzyl esters (e.g., in compounds from ) increase lipophilicity, making them more suitable for blood-brain barrier penetration in drug design.
Synthetic Utility :
- The target compound’s tert-butyl ester group serves as a protective moiety in multi-step syntheses, as seen in intermediates for anticoagulants like dabigatran etexilate .
- Analogous compounds with methanesulfonate counterions (e.g., ) are preferred in salt-forming reactions to improve crystallinity.
Biological Relevance :
- Spirocyclic compounds with hydroxymethyl groups (e.g., ) exhibit enhanced binding to enzymatic targets, such as proteases or kinases, due to hydrogen-bonding capabilities.
- The absence of a hydroxyl group in 8-azaspiro[4.5]decane-7,9-dione derivatives (e.g., impurities in pharmaceuticals ) correlates with reduced solubility and metabolic stability.
Biological Activity
8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- CAS Number : 1363210-51-8
- Molecular Formula : C16H27NO5
- Molecular Weight : 313.39 g/mol
- Structure : The compound features a spirocyclic structure, which is significant in influencing its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antioxidant properties, neuroprotective effects, and potential applications in drug development.
Neuroprotective Effects
The neuroprotective potential of spirocyclic compounds has been documented, particularly in models of neurodegenerative diseases. In vitro studies have demonstrated that these compounds can protect neuronal cells from apoptosis induced by oxidative stress. For example, research on related compounds has shown that they can activate the ERK/MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.
Study 1: Neuroprotection Against Oxidative Stress
A study investigated the protective effects of related spirocyclic compounds against tert-butyl hydroperoxide (TBHP)-induced cytotoxicity in SH-SY5Y neuroblastoma cells. The results indicated that these compounds significantly reduced cell death by restoring mitochondrial membrane potential and regulating apoptosis-related proteins such as Bcl-2 and caspases .
Study 2: Antioxidant Capacity Assessment
Another study assessed the antioxidant capacity of various spirocyclic derivatives using DPPH radical scavenging assays. The results indicated that these compounds effectively reduced DPPH radicals, suggesting strong antioxidant activity . While direct data on this compound is not available, the findings imply a promising profile based on structural similarities.
Data Table: Comparison of Biological Activities
| Compound Name | CAS Number | Molecular Weight | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | 1363210-51-8 | 313.39 g/mol | Potentially High (based on analogs) | Confirmed (related studies) |
| Related Compound A | XXXX | XXXX | High | Confirmed |
| Related Compound B | XXXX | XXXX | Moderate | Not confirmed |
Q & A
Q. What are the common synthetic routes for 8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate?
Synthesis typically involves multi-step strategies, including Boc (tert-butoxycarbonyl) protection, cyclization, and hydrolysis. For example, a related spirocyclic compound was synthesized via:
Cyclization : Reacting tert-butyl esters with azabicyclic precursors under reflux (e.g., HCl for hydrolysis).
Protection/Deprotection : Using Boc groups to stabilize intermediates, followed by acid-catalyzed deprotection.
Purification : Column chromatography or recrystallization to isolate the product .
Key challenges include controlling stereochemistry and minimizing side reactions like diastereomer formation.
Q. How is the purity of this compound assessed in research settings?
Purity is evaluated using:
- HPLC : Reverse-phase chromatography with UV detection, calibrated against reference standards (e.g., 98% purity thresholds) .
- LCMS : To confirm molecular weight and detect impurities (e.g., tert-butyl-related byproducts) .
- NMR Spectroscopy : H and C NMR verify structural integrity and identify contaminants like residual solvents .
Q. What spectroscopic techniques are most reliable for structural elucidation?
- H NMR : Resolves proton environments (e.g., spirocyclic methyl groups at δ 1.38–1.61 ppm) .
- C NMR : Confirms carbonyl carbons (e.g., ester groups at δ 176–175 ppm) .
- IR Spectroscopy : Detects hydroxyl (3200–3600 cm) and ester carbonyl (1700–1750 cm) stretches.
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] or [M-H] ions) .
Q. What are the key storage considerations for this compound?
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of ester groups .
- Atmosphere : Use inert gas (e.g., argon) to minimize oxidation of the hydroxyl group .
- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol to avoid degradation .
Advanced Research Questions
Q. How can diastereomer formation be minimized during synthesis?
- Optimized Reaction Conditions : Use chiral catalysts (e.g., L-proline derivatives) to favor enantioselective cyclization .
- Temperature Control : Lower reaction temperatures reduce kinetic byproducts (e.g., –78°C for lithiation steps) .
- Chromatographic Separation : Employ chiral stationary phases (CSPs) in HPLC to resolve diastereomers post-synthesis .
Q. What SPE methods are effective for isolating this compound from biological matrices?
- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) show >90% recovery due to hydrophilic-lipophilic balance .
- Conditioning : Pre-treat with methanol and water (pH 4–5) to enhance retention of the carboxylate group .
- Elution : Use methanol:acetonitrile (7:3) with 0.1% formic acid to disrupt hydrogen bonding with the matrix .
Q. How can impurity profiles be controlled during scale-up synthesis?
- In-Process Monitoring : Track intermediates via inline FTIR or UPLC-MS to detect deviations early .
- Crystallization Optimization : Use solvent mixtures (e.g., MTBE/hexane) to crystallize the product and exclude impurities like unreacted tert-butyl precursors .
- Regulatory Compliance : Follow pharmacopeial guidelines (e.g., USP) for impurity thresholds (<0.15% for any single unknown) .
Q. What computational methods predict the reactivity of the tert-butyl ester group?
- DFT Calculations : Model steric effects of the tert-butyl group on hydrolysis rates (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar protic solvents (e.g., water-methanol mixtures) to assess stability .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with ester hydrolysis kinetics .
Methodological Notes
- Stereochemical Analysis : Circular Dichroism (CD) or X-ray crystallography may resolve ambiguities in spirocyclic configurations .
- Scale-Up Challenges : Pilot studies using microreactors improve mixing and heat transfer for sensitive intermediates .
- Biological Activity Screening : Use SPR (Surface Plasmon Resonance) to assess binding affinity to targets like proteases or GPCRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
